
N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and electronics. The compound is also known as BTMTC and has a molecular weight of 289.33 g/mol.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide has a low toxicity profile and does not exhibit significant adverse effects on biochemical and physiological processes. However, further studies are required to determine the long-term effects of the compound on human health.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide is its potential applications in various fields of science, including medicinal chemistry and materials science. The compound is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of the compound is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide. In medicinal chemistry, further studies are required to determine the efficacy of the compound in inhibiting the growth of cancer cells and its potential use in combination therapy. In materials science, the compound may be studied for its potential applications in organic electronics and as a building block for the synthesis of novel materials. Additionally, further studies are required to determine the long-term effects of the compound on human health and its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-thiophenecarboxylic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-methylmorpholine and 2-chloro-N,N-dimethylacetamide to obtain the final product.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, the compound has shown promising results in inhibiting the growth of cancer cells and has been found to have anti-inflammatory properties. The compound has also been studied for its potential application in organic electronics and has been found to exhibit good charge transport properties.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide |
|---|---|
Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11NO3S/c15-13(12-2-1-5-18-12)14-7-9-3-4-10-11(6-9)17-8-16-10/h1-6H,7-8H2,(H,14,15) |
InChI Key |
YXIOSCHXPFQHOJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CS3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




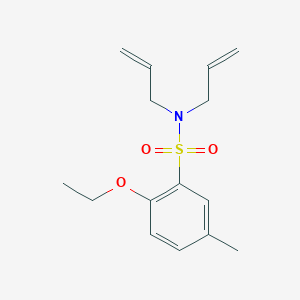
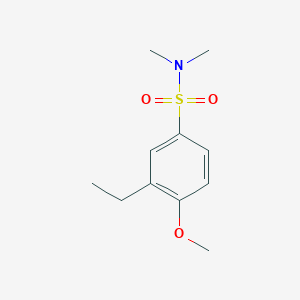

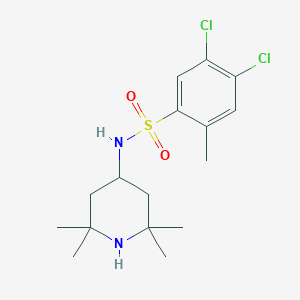

![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)
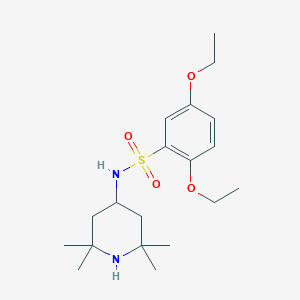
![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)
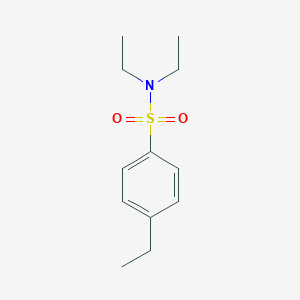
![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)